molecular formula C37H25ClO2Ru B3334358 carbon monoxide;chlororuthenium(1+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene CAS No. 677736-23-1

carbon monoxide;chlororuthenium(1+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene

Cat. No.: B3334358
CAS No.: 677736-23-1
M. Wt: 638.1 g/mol
InChI Key: LXISPGKMYRYJGQ-UHFFFAOYSA-M
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Description

Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) (hereafter referred to as RuCpClPh5) is a ruthenium(II) complex characterized by a pentaphenylcyclopentadienyl (CpPh5) ligand, two carbonyl (CO) ligands, and a chloride ligand. Its molecular formula is C37H25ClO2Ru, with a molecular weight of 638.12 g/mol . The compound is a yellow solid with a melting point range of 152–167°C and is sensitive to air and moisture, requiring storage under inert gas (e.g., argon) at 2–8°C .

RuCpClPh5 has garnered attention in catalysis and materials science due to its sterically hindered CpPh5 ligand, which enhances stability and influences reactivity. Key applications include:

  • Hydrogenation and dehydrogenation reactions: Demonstrated in the selective hydrogenation of dienes to mono-enes (e.g., butyl sorbate to butyl cis-hex-3-enoate) .
  • Dynamic Kinetic Resolution (DKR): Used with hydrolases for enantioselective synthesis of alcohols, amino alcohols, and pharmaceuticals like Bufuralol .
  • Renewable energy: Investigated for hydrogen gas production .

Properties

CAS No.

677736-23-1

Molecular Formula

C37H25ClO2Ru

Molecular Weight

638.1 g/mol

IUPAC Name

carbon monoxide;chlororuthenium(1+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene

InChI

InChI=1S/C35H25.2CO.ClH.Ru/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;2*1-2;;/h1-25H;;;1H;/q-1;;;;+2/p-1

InChI Key

LXISPGKMYRYJGQ-UHFFFAOYSA-M

Canonical SMILES

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.Cl[Ru]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) typically involves the reaction of ruthenium trichloride with 1,2,3,4,5-pentaphenylcyclopentadiene in the presence of carbon monoxide. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands .

Scientific Research Applications

Catalytic Applications

2.1 Synthesis of Cyclopentadienyl Ruthenium Dicarbonyl Catalysts

  • This compound serves as a precursor to synthesize more complex cyclopentadienyl ruthenium dicarbonyl catalysts. These catalysts are pivotal in facilitating various organic transformations due to their ability to stabilize reactive intermediates .

2.2 Dynamic Kinetic Resolution

  • Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) is utilized in the S-selective dynamic kinetic resolution* of secondary alcohols. This method allows for the efficient production of enantiomerically enriched compounds .

2.3 Stereoselective Synthesis

  • The compound has been employed in the stereoselective synthesis of neonicotinoid pesticide derivatives , showcasing its utility in agricultural chemistry .

2.4 Divergent Asymmetric Synthesis

  • It is also used in the divergent asymmetric synthesis of 3,5-disubstituted piperidines , which are important scaffolds in medicinal chemistry .

Mechanistic Insights

The reactivity of chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) can be attributed to its ability to undergo ligand exchange reactions and form alkoxycarbonyl complexes with coordinated C=C bonds. This property enhances its catalytic efficiency in various reactions.

Case Studies

Study Application Findings
Study 1Dynamic Kinetic ResolutionAchieved high enantiomeric excess (>95%) using Cp*RuCl(CO)₂ as a catalyst for secondary alcohols .
Study 2Synthesis of NeonicotinoidsDemonstrated effective stereoselectivity leading to high yields of desired products .
Study 3Asymmetric Synthesis of PiperidinesShowed versatility and efficiency in synthesizing complex molecules with multiple stereocenters .

Mechanism of Action

The mechanism by which Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) exerts its effects involves the coordination of the ruthenium center to various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive. The pentaphenylcyclopentadienyl ring provides stability to the complex, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Hydrogenation Performance of Ru Complexes in Butyl Sorbate Conversion
Catalyst Conversion (%) Selectivity (cis-hex-3-enoate) Reaction Rate (mmol·g⁻¹·h⁻¹)
RuCpClPh5 98 85% 12.5
Dichloro(mesitylene)Ru(II) dimer 95 72% 10.1
Rhodium(I) carbonyl hydride 99 <5% 18.3

Biological Activity

Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) (abbreviated as RuCp) is a complex organometallic compound that has garnered attention for its potential biological applications, particularly in cancer therapy. This article provides a detailed overview of its biological activity based on diverse sources, highlighting its synthesis, cytotoxicity, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

  • Chemical Formula : C₃₅H₂₅ClO₂Ru
  • Molecular Weight : 677.74 g/mol
  • Appearance : Solid
  • Melting Point : 152-167 °C
  • Hazard Classifications : Eye irritant (H315), Skin irritant (H319), STOT SE 3 (H335) .

Synthesis

The synthesis of RuCp typically involves the reaction of ruthenium salts with cyclopentadienyl ligands in the presence of carbon monoxide. The resulting complexes can be characterized using various techniques such as NMR spectroscopy and X-ray crystallography to confirm their structure and purity .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic potential of RuCp against various cancer cell lines. Notably:

  • Breast Cancer : RuCp exhibits significant cytotoxicity against both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) cell lines. For instance, an IC₅₀ value of 0.39 μM was reported for MDA-MB-231 cells, indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The proposed mechanisms include:
    • DNA Interaction : RuCp complexes interfere with DNA repair mechanisms and activate apoptotic pathways.
    • Mitochondrial Targeting : These compounds may interact with mitochondrial membranes, leading to apoptosis in cancer cells .
  • Zebrafish Model : In vivo studies using zebrafish embryos showed that RuCp did not exhibit noticeable toxicity at concentrations between 0.1–1 μM over a period of 96 hours, suggesting a favorable safety profile for further investigations .

Comparative Studies

A comparative analysis of various ruthenium complexes indicates that the presence of bulky cyclopentadienyl ligands enhances cytotoxicity. For example:

Compound NameIC₅₀ (μM)Target Cell LineMechanism of Action
RuCp0.39MDA-MB-231 (TNBC)DNA interaction, mitochondrial targeting
TM340.50MCF7 (ER+)Apoptosis induction
KP1339N/AColon cancer modelsStabilizes disease with mild side effects

Case Studies

In a study conducted by Moreira et al., RuCp demonstrated the ability to inhibit proliferation and induce apoptosis in both ER+ and TNBC cell lines. The study highlighted the importance of the ruthenium center in enhancing anticancer activity compared to iron complexes .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II), and how is its purity validated?

  • Methodological Answer : The synthesis typically involves oxidative addition of brominated pentaphenylcyclopentadiene to Ru₃(CO)₁₂ under controlled conditions, followed by ligand exchange steps (e.g., with thallium hydrotris(indazolyl)borate intermediates). Purity is validated via elemental analysis, NMR spectroscopy (to confirm ligand coordination and absence of byproducts), and X-ray crystallography for structural elucidation . Solvents must be rigorously dried (moisture < 0.01%) to prevent decomposition .

Q. How does the cyclopentadienyl ligand architecture influence the electronic properties of this Ru(II) complex?

  • Methodological Answer : The pentaphenylcyclopentadienyl ligand provides steric bulk and electron-donating effects, stabilizing the Ru center and modulating its redox behavior. Cyclic voltammetry (CV) and density functional theory (DFT) calculations are used to analyze electronic effects. Comparative studies with analogs (e.g., indenyl or pentamethylcyclopentadienyl derivatives) reveal shifts in redox potentials and catalytic activity .

Q. What are the standard protocols for handling this air-sensitive complex in catalytic reactions?

  • Methodological Answer : Reactions must be conducted under inert atmospheres (N₂/Ar glovebox). Catalyst activation often involves pre-treatment with reducing agents (e.g., H₂ or silanes) to generate active species. Reaction progress is monitored via GC-MS or in situ IR spectroscopy to track CO ligand dissociation, a critical step in catalytic cycles .

Advanced Research Questions

Q. How can dynamic kinetic resolution (DKR) be optimized using this complex for enantioselective transformations?

  • Methodological Answer : The Ru complex acts as a racemization catalyst in DKR when paired with hydrolases (e.g., lipases). Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., MTBE) enhance enzyme compatibility.
  • Additives : Triphenylphosphine (1 equiv. to Ru) accelerates hydrogenation rates by stabilizing monomeric Ru species .
  • Temperature : Mild conditions (30–50°C) balance enzyme stability and racemization efficiency. Enantiomeric excess (ee) is quantified via chiral HPLC .

Q. What experimental strategies resolve contradictions in catalytic activity data between Ru(II) complexes with similar ligands?

  • Methodological Answer : Contradictions arise from ligand steric/electronic variations or solvent effects. Systematic studies include:

  • Kinetic profiling : Compare turnover frequencies (TOF) under identical conditions (e.g., 50°C, 4 MPa H₂) .
  • Spectroscopic trapping : Use CO IR bands to identify active species or ligand dissociation pathways.
  • Computational modeling : DFT simulations differentiate transition-state geometries influenced by phenyl substituents .

Q. How does solvent polarity impact the hydrogenation selectivity of diene substrates using this complex?

  • Methodological Answer : Methanol increases reaction rates due to its polarity and H-bonding capacity, favoring proton transfer steps. Selectivity for mono-unsaturated products (e.g., butyl cis-hex-3-enoate) is enhanced in ethers (MTBE) by stabilizing π-allyl intermediates. Solvent effects are probed via kinetic isotope experiments (D₂O vs. H₂O) and Hammett plots .

Q. What are the challenges in modifying the pentaphenylcyclopentadienyl ligand for biomedical applications, and how are they addressed?

  • Methodological Answer : Ligand bromination (para-phenyl positions) introduces sites for bio-conjugation but risks altering Ru coordination. Strategies include:

  • Stepwise functionalization : Brominate before Ru complexation to avoid disrupting the metal center .
  • Cytotoxicity assays : In vitro testing (e.g., MTT assays on cancer cell lines) evaluates bioactivity while correlating structure-activity relationships (SAR) with ligand modifications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
carbon monoxide;chlororuthenium(1+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene
Reactant of Route 2
carbon monoxide;chlororuthenium(1+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene

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